molecular formula C11H12ClN3 B3020914 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine CAS No. 956356-31-3

2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine

Cat. No. B3020914
CAS RN: 956356-31-3
M. Wt: 221.69
InChI Key: BRBWPBUHWRCSJS-UHFFFAOYSA-N
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Description

2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine (C5P) is a heterocyclic aromatic compound that has been studied for its potential applications in organic synthesis, medicinal chemistry, and drug discovery. C5P is a versatile and important intermediate in organic synthesis, as it can be used to synthesize a variety of compounds with different functional groups. In addition, C5P has also been used in the synthesis of other heterocyclic compounds, such as pyrazolones, pyridines, and pyrimidines. C5P has also been studied for its potential medicinal and pharmacological properties, as it has been found to possess anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer activities.

Scientific Research Applications

properties

IUPAC Name

2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-8-5-9(2)15(14-8)7-10-3-4-11(12)13-6-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBWPBUHWRCSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CN=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324643
Record name 2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821958
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine

CAS RN

956356-31-3
Record name 2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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